molecular formula C20H23ClN6O2 B2649367 8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923684-69-9

8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2649367
CAS No.: 923684-69-9
M. Wt: 414.89
InChI Key: WTQIBLGVCIFDLU-UHFFFAOYSA-N
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Description

8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a substituted imidazo[2,1-f]purine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the 3-chloro-4-methylphenyl group through a nucleophilic substitution reaction. The final steps often involve the alkylation of the amino group and the methylation of the purine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the purine ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug discovery and development. Its ability to interact with enzymes and receptors could lead to new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the imidazo[2,1-f]purine core is particularly significant due to its known biological activity.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: shares similarities with other imidazo[2,1-f]purine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the 3-chloro-4-methylphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a compound of interest in various research fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

6-[2-(3-chloro-4-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-11-6-7-14(10-15(11)21)22-8-9-26-12(2)13(3)27-16-17(23-19(26)27)24(4)20(29)25(5)18(16)28/h6-7,10,22H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQIBLGVCIFDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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